molecular formula C5H8N2OS B11808967 (s)-2-Amino-2-(thiazol-2-yl)ethanol

(s)-2-Amino-2-(thiazol-2-yl)ethanol

Cat. No.: B11808967
M. Wt: 144.20 g/mol
InChI Key: PQHIWASNKXZJSS-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(s)-2-Amino-2-(thiazol-2-yl)ethanol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(thiazol-2-yl)ethanol typically involves the reaction of thiazole derivatives with amino alcohols under controlled conditions. One common method is the reaction of 2-bromoethanol with thiazole-2-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(thiazol-2-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(thiazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function. These interactions contribute to the compound’s biological effects, such as antimicrobial and anti-inflammatory activities .

Properties

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

(2S)-2-amino-2-(1,3-thiazol-2-yl)ethanol

InChI

InChI=1S/C5H8N2OS/c6-4(3-8)5-7-1-2-9-5/h1-2,4,8H,3,6H2/t4-/m0/s1

InChI Key

PQHIWASNKXZJSS-BYPYZUCNSA-N

Isomeric SMILES

C1=CSC(=N1)[C@H](CO)N

Canonical SMILES

C1=CSC(=N1)C(CO)N

Origin of Product

United States

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